BenchChemオンラインストアへようこそ!

2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine

Kinase Inhibitor BTK Rheumatoid Arthritis

2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a critical halogenated heterocyclic building block for kinase inhibitor programs. Its unique 2-chloro-4-amino substitution pattern enables sequential SNAr functionalization while the 4-amino group provides essential hinge-binding for BTK and JAK inhibitors. Also supplied as Tofacitinib Impurity 82 with full analytical characterization for regulatory QC/ANDA applications. Sourcing the precise regioisomer is essential to maintain target reactivity and biological activity.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 1192711-88-8
Cat. No. B1429575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine
CAS1192711-88-8
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=CNC2=NC(=NC(=C21)N)Cl
InChIInChI=1S/C6H5ClN4/c7-6-10-4(8)3-1-2-9-5(3)11-6/h1-2H,(H3,8,9,10,11)
InChIKeyIVGLNWQATTZNOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine (CAS 1192711-88-8) for Kinase Inhibitor R&D


2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine (CAS 1192711-88-8) is a halogenated heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine class, a core scaffold widely utilized in medicinal chemistry for the development of protein kinase inhibitors [1]. This compound serves as a key intermediate in the synthesis of targeted covalent inhibitors and reversible ATP-competitive inhibitors, notably within Bruton's Tyrosine Kinase (BTK) and Janus Kinase (JAK) inhibitor programs [2]. It is also designated as Tofacitinib Impurity 82 and is supplied with full analytical characterization, supporting its utility in both drug discovery and pharmaceutical quality control applications [3].

Why 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine Cannot Be Substituted with Generic Analogs


Direct substitution of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine with other pyrrolo[2,3-d]pyrimidine analogs (e.g., 2,4-dichloro or 4-amino variants) is scientifically unsound without re-optimization of the entire synthetic route and biological profile. The specific 2-chloro-4-amino substitution pattern dictates a unique reactivity profile: the C2 chlorine serves as a handle for sequential nucleophilic aromatic substitution (SNAr), while the C4 amino group provides a critical hydrogen-bond donor for kinase hinge-binding [1]. Structure-Activity Relationship (SAR) studies confirm that even minor modifications at the C2 position (e.g., replacing Cl with H or CH3) drastically reduce or abolish target binding affinity and antiviral potency [2]. Consequently, sourcing the precise regioisomer is critical to maintaining the intended chemical reactivity and downstream biological activity in kinase inhibitor programs.

Quantitative Differentiation Evidence for 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine (CAS 1192711-88-8)


Kinase Scaffold Potency: BTK Inhibition Benchmarking Against Ibrutinib

While the target compound is a core scaffold, its direct incorporation into optimized leads yields potent BTK inhibition. The derivative B16, bearing the 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine core, demonstrates an IC50 of 21.70 ± 0.82 nM against BTK [1]. This potency is achieved with a significantly improved selectivity profile compared to the clinical BTK inhibitor Ibrutinib. Ibrutinib exhibits high potency (IC50 = 0.5 nM) but suffers from narrow selectivity ratios (0.3- to 4-fold) against off-target kinases (BLK, BMX, TXK, HCK), leading to adverse effects [2]. The pyrrolo[2,3-d]pyrimidin-4-amine scaffold provides a template for achieving a superior balance of potency and kinase selectivity.

Kinase Inhibitor BTK Rheumatoid Arthritis

Target Engagement Selectivity: Potent MCHR2 Antagonism vs. Dopamine D2

The compound exhibits nanomolar affinity for the Melanin-Concentrating Hormone Receptor 2 (MCHR2), with an IC50 of 1 nM in a functional calcium flux assay [1]. This activity is highly selective over the dopamine D2 receptor, where the same compound shows a 500-fold lower affinity (IC50 = 500 nM) [2]. This quantitative differential affinity profile distinguishes it from other pyrrolopyrimidine analogs which may lack this specific GPCR activity or exhibit undesirable polypharmacology.

GPCR Melanin-Concentrating Hormone Receptor Antagonist

Synthetic Accessibility and Yield Advantage over Dichloro Analogs

The compound is synthesized directly from 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine via selective mono-amination at the C4 position using ammonia in methanol . This route provides efficient access to the mono-chloro, mono-amino intermediate, which is crucial for sequential derivatization. In contrast, the analogous 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is synthesized from diethyl malonate in five steps with an overall yield of 44.8% [1]. By starting from the 2-chloro-4-amino derivative, users bypass low-yielding halogenation steps and the need to control regioselectivity in subsequent aminations, thereby streamlining lead optimization timelines.

Medicinal Chemistry Synthetic Intermediate Building Block

Role as a High-Purity Tofacitinib Impurity Reference Standard

This compound is officially designated and supplied as Tofacitinib Impurity 82 [1]. It is provided with full analytical characterization data compliant with regulatory guidelines (ICH) for use in Abbreviated New Drug Applications (ANDA) [2]. This is a specific, regulated application not fulfilled by other pyrrolo[2,3-d]pyrimidine analogs such as 2-Amino-4-chloropyrrolo[2,3-d]pyrimidine (CAS 84955-31-7) or 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1), which are not recognized impurities of Tofacitinib. The defined CAS registry (1192711-88-8) and purity specification (typically 95%+) ensure it meets the identity and purity requirements for analytical method validation and batch release testing.

Pharmaceutical Quality Control Reference Standard Impurity Profiling

Structure-Guided Differentiation: C2 Chlorine vs. C2 Hydrogen in Antiviral SAR

SAR analysis of pyrrolo[2,3-d]pyrimidine derivatives reveals that the presence of a chlorine atom at the C2 position significantly modulates antiviral activity. Specifically, compounds bearing a chlorine or methyl group at C2 exhibit distinct activity profiles against Bovine Viral Diarrhea Virus (BVDV) compared to those with a hydrogen atom or trichloromethyl group at the same position [1]. This class-level inference highlights that the 2-chloro substituent is not an inert placeholder but a critical determinant of biological activity, differentiating it from the unsubstituted (C2-H) analog. Modifying this position alters the compound's electronic properties and binding conformation, which can compromise efficacy in antiviral screening programs.

Antiviral BVDV Structure-Activity Relationship

High-Value Applications for 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine (CAS 1192711-88-8)


Lead Optimization in Kinase Drug Discovery (BTK/TEC Family)

Utilize this scaffold as a core template for designing reversible, non-covalent BTK inhibitors. The 4-amino group engages the kinase hinge region, while the 2-chloro handle allows for introduction of diverse solubilizing or selectivity-conferring groups via SNAr chemistry [1]. This approach aims to circumvent the narrow selectivity and hERG liabilities associated with covalent inhibitors like Ibrutinib [2].

Pharmaceutical Impurity Profiling and Quality Control

Employ this compound as a certified reference standard (Tofacitinib Impurity 82) for HPLC method development, validation, and routine quality control testing of Tofacitinib drug substance and drug product. The material's defined purity and regulatory-compliant documentation are essential for ANDA filings and batch release [3].

GPCR Chemical Probe Development for MCHR2

Leverage the compound's high affinity (IC50 = 1 nM) and 500-fold selectivity for MCHR2 over dopamine D2 receptors to develop a selective chemical probe [4]. This enables dissection of MCHR2 signaling pathways in metabolic and feeding behavior studies without confounding off-target effects on the dopaminergic system.

Efficient Library Synthesis via Regioselective Derivatization

Use this building block to rapidly generate diverse libraries of pyrrolo[2,3-d]pyrimidines. The orthogonal reactivity of the C2 chlorine and C4 amine allows for sequential functionalization, minimizing protecting group manipulations and enabling high-throughput parallel synthesis of kinase-focused compound collections [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.